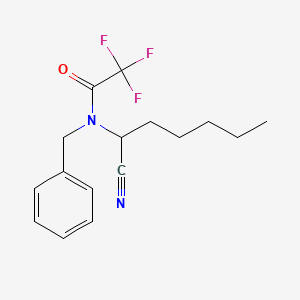
Diethyl (2-chloro-1-methoxyethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-chloro-1-methoxyethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-chloro-1-methoxyethenyl)phosphonate typically involves the Michaelis-Becker reaction. This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents . The reaction involves the phosphorylation of 2-chloro-1-methoxyethene with diethyl phosphite under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-chloro-1-methoxyethenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acids or reduction to yield phosphonates with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and reduced phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
Diethyl (2-chloro-1-methoxyethenyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (2-chloro-1-methoxyethenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it can participate in signaling pathways by modifying the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl (thiophen-2-ylmethyl)phosphonate
- Diethyl pyro-H-phosphonate
Comparison: Diethyl (2-chloro-1-methoxyethenyl)phosphonate is unique due to the presence of the 2-chloro-1-methoxyethenyl group, which imparts distinct reactivity and stability compared to other phosphonates . This structural feature allows it to participate in specific chemical reactions that are not feasible with simpler phosphonates, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
920007-57-4 |
|---|---|
Molecular Formula |
C7H14ClO4P |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
2-chloro-1-diethoxyphosphoryl-1-methoxyethene |
InChI |
InChI=1S/C7H14ClO4P/c1-4-11-13(9,12-5-2)7(6-8)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
USQVSJXLSBSNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CCl)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


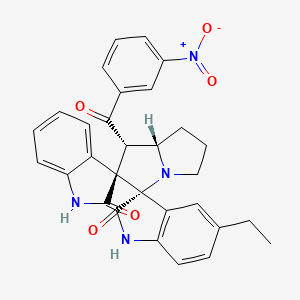
![4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid](/img/structure/B12633181.png)
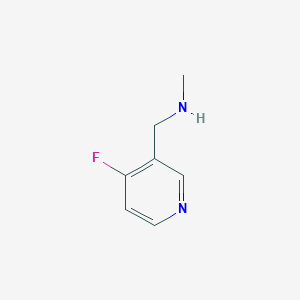
![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)

![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)
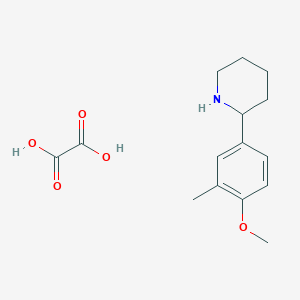
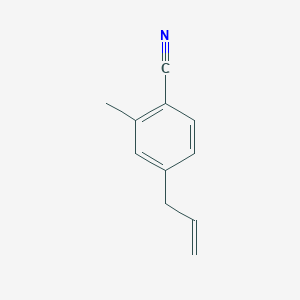
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)
![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)
